

Initial Studies on [Ala92]-p16 (84-103): A Technical Overview

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Compound of Interest

Compound Name: [Ala92]-p16 (84-103)

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This technical guide provides an in-depth analysis of the initial studies on the synthetic peptide **[Ala92]-p16 (84-103)**, a derivative of the human tumor suppressor protein p16INK4a. This document summarizes the key quantitative data, details the experimental methodologies employed in its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Findings and Quantitative Data

[Ala92]-p16 (84-103) is a 20-amino acid peptide derived from the third ankyrin-like repeat of the p16CDKN2/INK4a protein, spanning residues 84-103. The defining feature of this peptide is the substitution of the aspartic acid at position 92 with an alanine. This modification was found to enhance its biological activity compared to the native p16 (84-103) peptide.

The primary mechanism of action of **[Ala92]-p16 (84-103)** is the inhibition of cyclin-dependent kinase 4 (cdk4) and cyclin-dependent kinase 6 (cdk6). Specifically, it has been shown to inhibit the kinase activity of the cdk4/cyclin D1 complex with an IC50 value of approximately 1.5 μM [1]. This inhibitory activity leads to a blockage of cell cycle progression at the G1 phase[2][3][4].

The substitution of aspartic acid with alanine at position 92 was demonstrated to increase the peptide's binding affinity for cdk4 and cdk6, resulting in enhanced kinase inhibition and a more potent block of cell cycle progression into the S-phase[1]. Studies in non-synchronized human

HaCaT cells showed that the parent p16 (84-103) peptide at a 24 μ M concentration could block S-phase entry by approximately 90%, and the D92A substitution (as in **[Ala92]-p16 (84-103)**) increased this cell cycle inhibitory capacity[1]. The inhibitory effect on S-phase entry was observed in multiple cell lines, with an efficacy ranging from 47-75%, and was notably less effective (11% inhibition) in pRb-negative Saos-2 cells, indicating a dependence on a functional retinoblastoma protein (pRb) pathway[1].

Parameter	Value	Cell Line(s)	Reference
Target	Cyclin-dependent kinase 4 (cdk4)/cyclin D1, Cyclin-dependent kinase 6 (cdk6)	-	[1][2][3][4]
IC50 (cdk4/cyclin D1 inhibition)	~ 1.5 μ M	In vitro	[1]
Biological Activity	Inhibition of cdk4/cyclin D1 kinase activity, binding to cdk6, blocks G1 phase cell cycle progression.	HaCaT, Saos-2, and others	[1]
Effect of D92A Substitution	Increased binding to cdk4 and cdk6; enhanced kinase inhibitory activity; increased capacity to block cell cycle progression.	In vitro and HaCaT cells	[1]
S-Phase Entry Inhibition (24 μ M)	~90% (for parent peptide, enhanced by D92A)	HaCaT	[1]
S-Phase Entry Inhibition (24 μ M)	47-75%	Various cell lines	[1]
S-Phase Entry Inhibition in pRb-negative cells (24 μ M)	11%	Saos-2	[1]

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to characterize **[Ala92]-p16 (84-103)**.

In Vitro CDK4/Cyclin D1 Kinase Inhibition Assay

This assay is designed to measure the ability of **[Ala92]-p16 (84-103)** to inhibit the phosphorylation of a substrate by the cdk4/cyclin D1 complex.

Materials:

- Recombinant active cdk4/cyclin D1 enzyme complex.
- Glutathione S-transferase (GST)-tagged Retinoblastoma protein (GST-Rb) as a substrate.
- [γ -³²P]ATP (radiolabeled ATP).
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 10 μ M β -glycerophosphate, 1 mM NaF, 0.1 mM Na₃VO₄).
- **[Ala92]-p16 (84-103)** peptide at various concentrations.
- SDS-PAGE gels and electrophoresis apparatus.
- Phosphorimager or autoradiography film.

Procedure:

- Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the kinase assay buffer, a fixed amount of recombinant active cdk4/cyclin D1, and the GST-Rb substrate.
- Add varying concentrations of the **[Ala92]-p16 (84-103)** peptide to the respective reaction tubes. Include a control reaction with no peptide inhibitor.
- Pre-incubate the mixtures for 10-15 minutes at 30°C to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding [γ -³²P]ATP to each tube.
- Incubate the reactions for 20-30 minutes at 30°C.
- Stop the reactions by adding SDS-PAGE sample loading buffer.

- Boil the samples for 5 minutes and then separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, phosphorylated GST-Rb.
- Quantify the band intensities to determine the extent of phosphorylation in the presence of different concentrations of the inhibitor.
- Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of **[Ala92]-p16 (84-103)** on the distribution of cells in different phases of the cell cycle.

Materials:

- Human cell lines (e.g., HaCaT, Saos-2).
- Cell culture medium and supplements.
- **[Ala92]-p16 (84-103)** peptide.
- Phosphate-buffered saline (PBS).
- 70% ethanol (ice-cold).
- Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS).
- Flow cytometer.

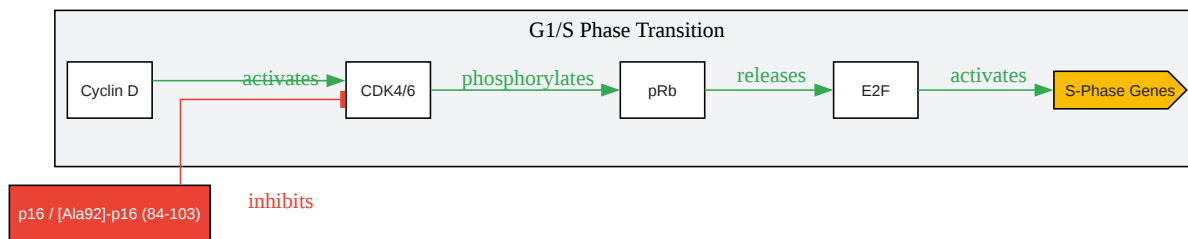
Procedure:

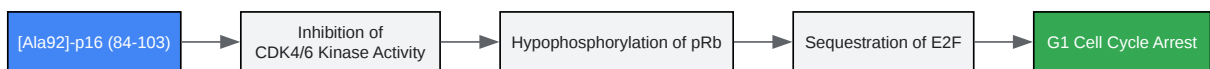
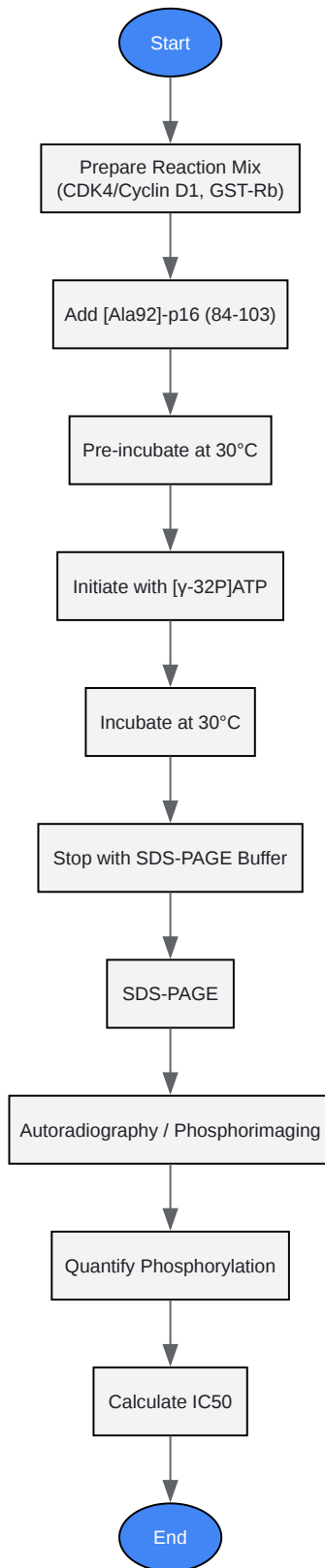
- Seed the cells in culture plates and allow them to attach and grow.
- Treat the cells with the desired concentration of **[Ala92]-p16 (84-103)** or a vehicle control for a specified period (e.g., 24 hours).

- Harvest the cells by trypsinization and collect them by centrifugation.
- Wash the cell pellet with PBS.
- Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
- Centrifuge the fixed cells and wash with PBS to remove the ethanol.
- Resuspend the cell pellet in the PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
- Gate the cell populations to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of p16 and [Ala92]-p16 (84-103)





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